molecular formula C6H8O3 B13859232 5,7-Dioxaspiro[2.5]octan-6-one

5,7-Dioxaspiro[2.5]octan-6-one

Cat. No.: B13859232
M. Wt: 128.13 g/mol
InChI Key: CMGPDSINICNLOM-UHFFFAOYSA-N
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Description

5,7-Dioxaspiro[2.5]octan-6-one is a unique organic compound characterized by its spirocyclic structure, which includes two oxygen atoms and a ketone group. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dioxaspiro[2.5]octan-6-one typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate in the presence of concentrated sulfuric acid. The reaction mixture is stirred vigorously and then cooled to precipitate the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dioxaspiro[2.5]octan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dioxaspiro[2.5]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dioxaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester

Comparison: 5,7-Dioxaspiro[2.5]octan-6-one is unique due to its specific spirocyclic structure and the presence of a ketone group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

5,7-dioxaspiro[2.5]octan-6-one

InChI

InChI=1S/C6H8O3/c7-5-8-3-6(1-2-6)4-9-5/h1-4H2

InChI Key

CMGPDSINICNLOM-UHFFFAOYSA-N

Canonical SMILES

C1CC12COC(=O)OC2

Origin of Product

United States

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